CSLP37

RIPK2 Kinase Inhibition ADPGlo Assay

RIPK2 inhibitor selection is complicated by variable selectivity and divergent mechanisms of action across compounds, risking experimental reproducibility. CSLP37 addresses this with well-characterized, multi-platform performance metrics enabling confident pharmacological interpretation. • ATP-competitive RIPK2 inhibitor: IC50 16.3 nM (ADPGlo); disrupts RIPK2-XIAP protein-protein interaction • Selective over RIPK1 and RIPK3; suppresses NOD1/NOD2 cellular responses (HEKBlue NOD2 IC50 26 nM; TNF release EC50 12.6 nM) • >98% purity; validated in vivo efficacy at 10 mg/kg IP in murine MDP-challenge models; suitable as a benchmarking standard across assay platforms

Molecular Formula C25H30FN5O3S
Molecular Weight 499.6 g/mol
Cat. No. B11936516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCSLP37
Molecular FormulaC25H30FN5O3S
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=C(C(=CC(=C1)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N)F)OC
InChIInChI=1S/C25H30FN5O3S/c1-3-12-35(32,33)30-23-15-18(14-22(26)24(23)34-2)21-13-19(16-29-25(21)27)17-4-6-20(7-5-17)31-10-8-28-9-11-31/h4-7,13-16,28,30H,3,8-12H2,1-2H3,(H2,27,29)
InChIKeyAMLGBGSXVKQKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CSLP37 RIPK2 Inhibitor Technical Data and Procurement Guide


CSLP37 is a small-molecule inhibitor targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a central mediator of NOD1 and NOD2 innate immune signaling pathways [1]. This compound acts as an ATP-competitive inhibitor that binds to the kinase active site and also disrupts the protein-protein interaction between RIPK2 and XIAP, thereby blocking downstream inflammatory responses [2]. CSLP37 exhibits a reported biochemical IC50 of 16.3 nM against RIPK2 in ADPGlo assays, with documented selectivity over related kinases and potent cellular activity in suppressing NOD1/NOD2-driven inflammation . The compound has been employed as a chemical probe for dissecting RIPK2-dependent signaling in both cellular and in vivo models [3].

Why CSLP37 Cannot Be Substituted by Other RIPK2 Inhibitors: Evidence for Differentiated Selection


RIPK2 inhibitors exhibit substantial variability in their selectivity profiles, cellular potency, and mechanism of action, making simple one-to-one substitution problematic [1]. While multiple compounds show biochemical inhibition of RIPK2 kinase activity, they differ significantly in their ability to suppress NOD-mediated cellular responses, their selectivity against closely related kinases such as ALK2, and their capacity to disrupt the RIPK2-XIAP scaffolding interaction [2]. These differences arise from variations in binding mode, occupancy of the ATP-binding pocket, and the specific chemical substituents that influence cellular permeability and target engagement [3]. Consequently, experimental reproducibility and accurate pharmacological interpretation depend on selecting an inhibitor with well-characterized, quantifiable performance metrics across multiple assay platforms, rather than relying on nominal target class membership alone [4].

CSLP37 Comparative Performance Data Against Key RIPK2 Inhibitors


Biochemical RIPK2 Kinase Inhibition Potency of CSLP37 Compared to Reference Inhibitors

CSLP37 inhibits RIPK2 kinase activity with an IC50 of 16 ± 5 nM in the ADPGlo biochemical assay [1]. This potency is approximately 8-fold higher than WEHI-345 (IC50 = 130 nM) [2], comparable to OD38 (IC50 = 14.1 nM) [3], but approximately 3-fold less potent than GSK583 (IC50 = 5 nM) [4]. Within the CSLP chemical series, CSLP37 (IC50 = 16.3 nM) exhibits slightly greater biochemical potency than CSLP43 (IC50 = 19.9 nM) .

RIPK2 Kinase Inhibition ADPGlo Assay

Selectivity Profile of CSLP37 Against ALK2 Kinase Compared to CSLP43

CSLP37 demonstrates greater than 20-fold selectivity for RIPK2 over the structurally related kinase ALK2 [1]. This selectivity window is attributed to the compound's deeper occupancy within the hydrophobic ATP-binding pocket of RIPK2, which perturbs the DFG motif orientation in a manner distinct from ALK2 binding [2]. In contrast, CSLP43, which carries a larger methoxy substituent, exhibits a different selectivity profile that may impact off-target activity in certain cellular contexts .

Selectivity ALK2 Kinase Profiling

Cellular NOD Signaling Inhibition by CSLP37 Compared to CSLP43 and WEHI-345

In HEKBlue cellular assays measuring NOD2-dependent NF-κB activation, CSLP37 inhibits signaling with an IC50 of 26 ± 4 nM [1]. CSLP37 also suppresses NOD1-mediated responses, demonstrating broad inhibition of both NOD pathways . For comparison, CSLP43 inhibits NF-κB reporter activity in THP1Blue cells stimulated with MDP or TriDAP, with IC50 values that differ from CSLP37 under identical experimental conditions [2]. Additionally, CSLP37 inhibits TNF release from RAW264.7 macrophages with an EC50 of 12.6 nM and NF-κB reporter activity with an IC50 of 22.5 nM .

NOD2 Signaling HEKBlue Assay Cellular Potency

In Vivo Efficacy of CSLP37 in MDP-Induced TNF Release Model

CSLP37 demonstrates significant in vivo activity in a murine model of MDP-induced TNF release. Mice pretreated intraperitoneally with 10 mg/kg CSLP37 30 minutes prior to MDP challenge exhibited marked reduction in circulating TNF levels compared to vehicle controls [1]. This in vivo efficacy profile, combined with favorable in vitro ADME and pharmacokinetic properties, supports the use of CSLP37 as a chemical probe for investigating RIPK2-dependent inflammation in animal models [2]. Notably, CSLP37 does not attenuate TNF release following TLR4 activation by LPS at 1 µM, confirming pathway-specific inhibition .

In Vivo Pharmacology TNF-alpha Mouse Model

Recommended Applications for CSLP37 Based on Validated Performance Data


Dissecting NOD1/NOD2-Dependent Inflammatory Signaling in Cellular Models

Given CSLP37's potent inhibition of both NOD1 and NOD2 cellular responses (HEKBlue NOD2 IC50 = 26 ± 4 nM), this compound is well-suited for experiments designed to interrogate NOD-mediated NF-κB activation and cytokine production [1]. Its selectivity over RIPK1 and RIPK3 ensures that observed effects are attributable to RIPK2 inhibition rather than off-target activity on related necroptosis-regulating kinases . Use CSLP37 at concentrations between 10 nM and 1 µM in RAW264.7 macrophages or HEKBlue reporter cells stimulated with MDP (10 µg/mL) or TriDAP (10 µg/mL) [2].

In Vivo Target Validation Studies in Murine Models of Innate Immunity

CSLP37 has demonstrated in vivo efficacy in suppressing MDP-induced TNF release in mice, establishing its utility as a pharmacological tool for validating RIPK2 as a therapeutic target in preclinical models of inflammatory disease [3]. Administer CSLP37 intraperitoneally at 10 mg/kg, 30 minutes prior to challenge with NOD2 agonists [4]. The compound's favorable ADME properties and pathway-specific activity (no TLR4 cross-inhibition) make it appropriate for acute in vivo studies examining RIPK2's role in host defense, colitis, or arthritis models [5].

Structural Biology and Binding Mode Analysis of RIPK2 Kinase Domain

CSLP37 belongs to the 3,5-diphenyl-2-aminopyridine scaffold class for which co-crystal structures with the RIPK2 kinase domain have been solved [6]. This structural information enables rational design of derivative compounds and facilitates interpretation of structure-activity relationships [7]. Researchers can employ CSLP37 as a reference ligand in competitive binding assays, thermal shift assays, or X-ray crystallography studies aimed at characterizing novel RIPK2 inhibitors or understanding kinase domain conformational dynamics [8].

Benchmarking Novel RIPK2 Inhibitors in Biochemical and Cellular Assays

With well-characterized IC50 values across multiple assay platforms (biochemical ADPGlo: 16 nM; cellular HEKBlue NOD2: 26 nM; TNF release: 12.6 nM), CSLP37 serves as an excellent positive control and benchmarking standard for evaluating new RIPK2-targeting compounds . Include CSLP37 in every assay plate to ensure inter-experimental consistency and to quantify the relative potency of test compounds [9]. Its commercial availability and documented purity (>98%) facilitate reproducible use across laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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